molecular formula C21H25N3O6 B1193406 PDF inhibitor M-2

PDF inhibitor M-2

Cat. No.: B1193406
M. Wt: 415.45
InChI Key: LUEVLOJSFNASCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The precise molecular target, mechanism of action, and specific research applications for the compound "PDF inhibitor M-2" could not be definitively confirmed through available scientific literature. This highlights the critical importance of verifying these core properties for research use. To accurately complete this product page, it is essential to first identify the specific protein or pathway that "M-2" refers to, as this will define the compound's entire research context. Subsequent details regarding its mechanism—whether it acts as an alloster inhibitor, competitive antagonist, or enzyme blocker—and its primary applications in areas such as oncology, infectious disease, or cell signaling depend entirely on this initial identification. Researchers are advised to consult primary literature, patent databases, or the supplier's specific data sheets for confirmed biochemical and pharmacological data before experimental design. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.45

IUPAC Name

2-(2-Ethoxy-4-(((4-(3-oxomorpholino)phenyl)amino)methyl)phenoxy)-N-hydroxyacetamide

InChI

InChI=1S/C21H25N3O6/c1-2-29-19-11-15(3-8-18(19)30-13-20(25)23-27)12-22-16-4-6-17(7-5-16)24-9-10-28-14-21(24)26/h3-8,11,22,27H,2,9-10,12-14H2,1H3,(H,23,25)

InChI Key

LUEVLOJSFNASCR-UHFFFAOYSA-N

SMILES

O=C(NO)COC1=CC=C(CNC2=CC=C(N3C(COCC3)=O)C=C2)C=C1OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PDF inhibitor M2;  PDF inhibitor M-2;  PDF inhibitor M 2

Origin of Product

United States

Rational Design and Synthetic Methodologies for Pdf Inhibitor M 2 and Analogs

Strategic Design Considerations for PDF Inhibitor M-2

The design of this compound was guided by a strategic approach that integrated computational and medicinal chemistry techniques to identify and refine compounds with potential inhibitory activity against HsPDF. nih.gov

Structure-Based Design Principles Employed

Structure-based design played a crucial role in the identification and optimization of PDF inhibitors like M-2. This approach utilizes the three-dimensional structure of the target enzyme, HsPDF, to inform the design of molecules that can bind effectively to its active site. nih.govnih.govbiorxiv.org The crystal structure of HsPDF was utilized as a basis for virtual screening and subsequent design efforts. nih.gov Structure-based approaches are generally employed to guide the design of inhibitors by considering the interactions between the potential inhibitor and the enzyme's binding site. nih.govbiorxiv.org

High-Throughput Virtual Screening and Molecular Docking in Compound Identification

High-throughput virtual screening (HTVS) was employed as an initial step to identify potential HsPDF inhibitors from large chemical databases. nih.gov This computational technique allows for the rapid assessment of numerous compounds based on their predicted ability to bind to the target enzyme. nih.govnih.govinvivochem.cn Following the HTVS, molecular docking studies were performed. nih.gov Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (compound) to a receptor (enzyme), providing insights into the potential interactions at the molecular level. sci-toys.com These studies were instrumental in analyzing the binding modes of the initial hit compound, M7594_0037, and its designed derivatives, including M-2, with HsPDF. nih.gov

Structure-Activity Relationship (SAR) Derivations for M-2 and Related Compounds

The design of M-2 involved the optimization of the initial compound M7594_0037. nih.gov This optimization process is guided by Structure-Activity Relationship (SAR) studies. SAR involves systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. fishersci.nonih.gov By analyzing the relationship between structural variations and inhibitory potency, researchers can derive principles that guide the design of more potent and effective analogs. For M-2 and related compounds, SAR derivations were crucial in designing derivatives of M7594_0037 with improved anticancer activity. nih.gov

Synthetic Pathways for this compound Production

The synthesis of this compound was achieved through a chemical route starting from a precursor molecule. nih.gov

Multi-step Reaction Schemes

The production of this compound involved a multi-step synthesis. nih.gov Specifically, M-2 was prepared from compound M-1 according to a previously reported literature procedure. nih.gov The synthetic routes for the derivatives of M7594_0037, including M-2, were outlined in a reaction scheme in the source literature. nih.gov The synthesis of M-2 from M-1 involved a reaction with sodium, absolute methanol, and hydroxylamine (B1172632) hydrochloride. nih.gov

Exploration of Structural Analogs and Derivatives of M-2

The exploration of structural analogs and derivatives of M-2 stems from efforts to enhance the biological activity of lead compounds targeting human peptide deformylase (HsPDF) for potential therapeutic applications, particularly in cancer treatment. M-2 was designed as a derivative of the compound M7594_0037 with the specific aim of improving its anticancer properties invivochem.cn. This research highlights the importance of structure-based drug design in optimizing the inhibitory potential and pharmacological profile of PDF inhibitors.

The parent compound, M7594_0037, was identified as a starting point for chemical modification. Its structure features an amide group at one terminus, a methyl vanillin (B372448) moiety in the middle section, and an indole (B1671886) group at the other terminus invivochem.cn. Analysis of M7594_0037 suggested that the terminal amide group, acting as a metal chelating group to the Fe2+ in the enzyme's active site, might be a weaker chelator compared to groups like N-formyl-N-hydroxylamine and hydroxamic acid, which are known strong metal chelators invivochem.cn. This observation provided a rationale for focusing structural alterations on this part of the molecule to potentially enhance binding affinity and inhibitory activity.

Based on this rationale and guided by structure-based design principles, several derivatives of M7594_0037 were designed and synthesized, including M-2, 3AP-2, and NA-2 invivochem.cn. The synthetic routes for these derivatives were established and their structures were characterized using techniques such as 1H-NMR and mass spectrometry invivochem.cn.

Research findings on these derivatives included the evaluation of their anticancer activity against various human cancer cell lines. M7594_0037 itself demonstrated inhibitory activity against HeLa, A549, and MCF-7 cell lines invivochem.cn. The inhibitory concentrations (IC50) for M7594_0037 were reported as 35.26 µM against HeLa, 29.63 µM against A549, and 24.63 µM against MCF-7 cells invivochem.cn.

The exploration of its analogs revealed variations in activity. Notably, the derivative NA-2 exhibited better anticancer activity compared to the parent compound M7594_0037 invivochem.cn. While specific IC50 values for M-2 and 3AP-2 were not detailed in the provided information, the comparative activity of NA-2 underscores the success of the structural modification strategy in identifying compounds with improved potency.

The research also involved investigating the binding modes of M7594_0037 and its derivatives, including M-2, with HsPDF invivochem.cn. Molecular docking studies suggested that these compounds could interact with HsPDF through several conserved hydrogen bonds researchgate.net. This provides insights into the molecular basis of their inhibitory activity and guides further rational design efforts. The S3 regions of the HsPDF binding site are generally solvent accessible and large, capable of accommodating various substituent groups, which is relevant for the design of derivatives with modified structures invivochem.cn.

The exploration of these structural analogs and derivatives of M-2, particularly the improved activity observed with compounds like NA-2, suggests that vanillin N-hydroxyacetamide analogs hold potential as a class of novel anticancer compounds with high activity invivochem.cn.

Anticancer Activity of M7594_0037

Cell LineIC50 (µM)
HeLa35.26
A54929.63
MCF-724.63

Molecular and Biochemical Mechanisms of Action of Pdf Inhibitor M 2

Enzymatic Inhibition Kinetics and Potency Against Human PDF (HsPDF)

Detailed kinetic studies are essential to quantify the potency and characterize the nature of an enzyme inhibitor. For M-2, this would involve experiments with purified HsPDF enzyme.

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) provides a more absolute measure of the binding affinity of the inhibitor to the enzyme.

Interactive Data Table: Inhibitory Constants for PDF Inhibitor M-2 Against HsPDF

ParameterValueExperimental Conditions
IC50Data not available(e.g., Substrate concentration, enzyme concentration)
KiData not available(e.g., Method of determination - e.g., Cheng-Prusoff equation)

This table is a template. No experimental data for M-2 is currently available.

Determining whether an inhibitor binds reversibly or irreversibly to its target is crucial for understanding its mechanism and potential for drug development. This is often assessed through dialysis experiments or by measuring the recovery of enzyme activity upon dilution of the inhibitor-enzyme complex. Time-dependency studies would reveal if the inhibition potency increases with the duration of incubation with the enzyme. For M-2, such experimental data has not been reported.

Structural Basis of Inhibitor-Target Interaction

Understanding how an inhibitor binds to its target enzyme at the atomic level is fundamental for structure-based drug design and optimization. This is typically achieved through techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) of the enzyme-inhibitor complex.

Structural studies would reveal the specific amino acid residues in the active site of HsPDF that interact with M-2. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the inhibitor's affinity and selectivity.

Peptide deformylases are metalloenzymes, typically containing a divalent metal ion (e.g., Fe²⁺, Zn²⁺, or Ni²⁺) in their active site that is essential for catalysis. A common mechanism for PDF inhibitors is to chelate this metal ion. Structural analysis of an M-2-HsPDF complex would elucidate how M-2 coordinates with the active site metal ion, a key determinant of its inhibitory activity.

The binding of an inhibitor to an enzyme is a dynamic process that can induce conformational changes in both molecules. Computational methods, such as molecular dynamics simulations, coupled with experimental techniques like isothermal titration calorimetry (ITC), can provide insights into the energetic contributions (enthalpic and entropic) of binding and the dynamic changes that occur upon complex formation. No such studies have been published for the specific inhibitor M-2.

Selectivity Profile of M-2

The selectivity of a peptide deformylase (PDF) inhibitor is a critical determinant of its therapeutic potential and safety profile. For antibacterial agents, high selectivity for bacterial PDF over the human mitochondrial isoform is essential to minimize off-target effects. Conversely, for anticancer applications, potent inhibition of human PDF (HsPDF) is the primary goal. The inhibitor known as M-2 was developed and investigated in the context of being an anticancer agent, targeting the human enzyme.

The formylation-deformylation cycle is essential for protein synthesis in bacteria, making bacterial PDF an attractive target for novel antibiotics. This pathway is generally not required for cytoplasmic protein synthesis in mammalian cells, providing a strong basis for selective toxicity against bacterial pathogens. mdpi.com However, a functional PDF enzyme is present in human mitochondria (HsPDF), and its inhibition is being explored as a strategy for cancer therapy. researchgate.net

M-2, with the chemical name 2-(2-Ethoxy-4-(((4-(3-oxomorpholino)phenyl)amino)methyl)phenoxy)-N-hydroxyacetamide, was identified through structure-based drug design as an inhibitor of human peptide deformylase for potential use as an anticancer agent. researchgate.net Research has demonstrated its ability to inhibit the proliferation of various human cancer cell lines, an activity attributed to its targeting of HsPDF. researchgate.net The table below summarizes the cytotoxic activity of M-2 against these cell lines.

Inhibitory Activity of M-2 Against Human Cancer Cell Lines researchgate.net
Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer35.26
A549Lung Cancer29.49
MCF-7Breast Cancer24.63

While the activity of M-2 against the human PDF isoform is established through its effects on cancer cells, specific enzymatic inhibition data (e.g., IC₅₀ or Kᵢ values against purified HsPDF) were not detailed in the primary literature. researchgate.net Furthermore, a comprehensive selectivity profile comparing the inhibitory activity of M-2 against bacterial PDF isoforms (such as those from Escherichia coli or Staphylococcus aureus) versus the human mitochondrial isoform is not available in published scientific literature. Such comparative data is necessary to fully understand the differential inhibition and to assess its potential as a selective antibacterial or a human-specific anticancer agent.

Peptide deformylase is a metalloenzyme, typically containing a ferrous (Fe²⁺) ion at its active site, which is crucial for its catalytic activity. A common feature of many PDF inhibitors is the presence of a metal-binding group, such as a hydroxamate, which chelates this metal ion. mdpi.com This mechanism of action raises the possibility of off-target inhibition of other metalloenzymes within the cell, which could lead to undesired effects. Therefore, assessing the specificity of a PDF inhibitor against a panel of other metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), is a critical step in its development.

For the compound M-2, which incorporates an N-hydroxyacetamide group as a likely metal-binding moiety, there is no publicly available data from studies screening its activity against other metalloenzymes. researchgate.net Consequently, its specificity profile beyond its intended target of peptide deformylase remains uncharacterized in the scientific literature.

Cellular Efficacy Studies of Pdf Inhibitor M 2 in Cancer Models

Evaluation of M-2's Impact on Human Cancer Cell Proliferation

The anti-proliferative activity of the peptide deformylase inhibitor M-2, a derivative of the parent compound M7594_0037, was evaluated against a panel of human cancer cell lines. mdpi.comwisdomlib.org The cell lines selected for these assays included HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), representing diverse and common cancer types where HsPDF is often over-expressed. mdpi.comd-nb.info The cytotoxic activity of M-2 and its related compounds was determined through these in vitro assays, providing a quantitative measure of their ability to inhibit cancer cell growth. wisdomlib.org

The inhibitory effects of M-2 on the proliferation of HeLa, A549, and MCF-7 cancer cell lines were found to be dose-dependent. wisdomlib.org The efficacy of the compound was quantified by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%.

For M-2, the IC50 values were determined to be 119.95 µM for the A549 cell line, 48.02 µM for the MCF-7 cell line, and 36.39 µM for the HeLa cell line. wisdomlib.org These results demonstrate varied sensitivity to the compound across different cancer types. wisdomlib.org

Mechanisms of Resistance and Strategies for Overcoming Them in Pdf Inhibition Research

Characterization of Bacterial Resistance to General PDF Inhibitors

Bacteria have evolved several distinct mechanisms to counteract the inhibitory effects of PDIs. These strategies primarily involve genetic alterations that either modify the drug's target, reduce the drug's intracellular concentration, or bypass the essentiality of the deformylase pathway altogether.

The most direct routes to resistance involve mutations in the genes central to the N-terminal methionine excision pathway: the def gene encoding the PDF enzyme itself and the fmt gene encoding the methionyl-tRNA formyltransferase (FMT).

fmt Gene Mutations: The most frequently observed mechanism of resistance to PDIs across various bacterial species, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella enterica, involves loss-of-function mutations in the fmt gene. nih.govresearchgate.netpnas.org FMT is responsible for adding a formyl group to the initiator methionyl-tRNA (Met-tRNAi). researchgate.netpnas.org When FMT is inactivated, nascent proteins are initiated with a non-formylated methionine. This bypasses the need for the PDF enzyme, rendering it non-essential for bacterial survival. nih.govpnas.org Consequently, inhibitors targeting PDF have no effect on these fmt mutants. nih.gov However, this resistance often comes at a biological cost; fmt mutants frequently exhibit significantly reduced growth rates, and in the case of S. aureus, attenuated virulence. nih.govoup.com

def Gene Mutations: Resistance can also arise from mutations within the def gene, which codes for the PDF enzyme. oup.com These mutations typically alter the inhibitor's binding site on the enzyme, reducing its affinity and rendering the inhibitor less effective. oup.com For instance, actinonin-resistant mutants of Streptococcus pneumoniae have been found to harbor mutations in the defB gene (the primary functional deformylase in this species). oup.com Reintroducing the mutated gene into a wild-type strain confirms that this target modification is sufficient to confer resistance. oup.com Unlike fmt mutations which can lead to broad cross-resistance to various PDIs, resistance from def gene mutations may be more specific to certain inhibitor scaffolds.

Table 1: Genetic Loci Associated with Resistance to PDF Inhibitors

GeneFunctionMechanism of ResistanceConsequence of MutationBacterial Species ExampleReference
fmtMethionyl-tRNA formyltransferaseTarget pathway bypassLoss-of-function mutation prevents formylation of nascent peptides, making PDF non-essential.S. aureus, B. subtilis, S. enterica nih.govpnas.orgoup.com
defPeptide Deformylase (the drug target)Target modificationPoint mutations reduce the binding affinity of the inhibitor to the enzyme.S. pneumoniae oup.com
folD / glyAEnzymes in the folate pathwayTarget pathway bypassMutations reduce the supply of the formyl donor required by FMT, leading to reduced formylation.B. subtilis, S. enterica pnas.orgnih.gov

Efflux pumps are membrane-bound protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. jabonline.innih.gov This mechanism lowers the intracellular concentration of a drug, preventing it from reaching the necessary threshold to inhibit its target effectively. jabonline.injabonline.in The activity of PDF inhibitors against intact bacteria is often lower than what would be predicted from their enzymatic inhibition kinetics, a discrepancy attributed in part to the action of these efflux systems. jabonline.in Overexpression of efflux pumps is a common mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. jabonline.injabonline.in While specific studies linking individual pumps to PDI resistance are less common than for other antibiotic classes, efflux is recognized as a general mechanism that can contribute to reduced susceptibility. nih.govjabonline.in

As noted, resistance mutations, particularly in the fmt gene, can impose a significant fitness cost, manifesting as a slower growth rate. oup.comnih.gov Over time, bacteria can acquire additional mutations, known as compensatory mutations, that alleviate this fitness burden without reversing the original resistance-conferring mutation. utoronto.cafrontiersin.org This allows for the stabilization of the resistant phenotype within a population even in the absence of the antibiotic. frontiersin.org

For example, in S. aureus, the fitness cost associated with fmt mutations can be partially restored by secondary mutations in the agrC gene. oup.com The agr system is a global regulator of virulence factors. Alterations in this system can help the bacterium adapt to the physiological stress caused by the lack of protein formylation, improving its growth rate while maintaining high-level resistance to the PDI. oup.com In B. subtilis, while resistance mutations in fmt, folD, or glyA lead to a robust reduction in fitness, serial passaging in non-selective media can lead to the selection of strains with improved growth rates through undefined compensatory mechanisms. nih.gov

Approaches to Mitigate Resistance and Enhance Potency

The challenges posed by bacterial resistance necessitate innovative strategies in drug design and application. Modern approaches focus on creating more resilient inhibitors and exploring synergistic treatment regimens.

Structure-guided drug design is a powerful strategy that uses high-resolution structural information of the target enzyme to rationally design and optimize inhibitors. mdpi.comnih.gov By analyzing the three-dimensional structure of the PDF enzyme, often in complex with an inhibitor, researchers can identify key interactions and exploit specific features of the active site to enhance inhibitor potency and selectivity. mdpi.comresearchgate.net

This iterative process involves:

Determining the crystal structure of the target enzyme (e.g., PDF) bound to a lead compound.

Analyzing the binding mode to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to affinity. nih.gov

Designing and synthesizing new analogues with chemical modifications intended to optimize these interactions or form new ones, thereby improving binding affinity and potency. mdpi.com

Evaluating the new compounds biochemically and structurally to validate the design and inform the next cycle of optimization. mdpi.com

This approach allows for the development of inhibitor scaffolds that fit more tightly into the target's active site, which can help overcome resistance mutations that work by reducing binding affinity.

Since multiple mechanisms can contribute to resistance, combination therapy offers a promising strategy to enhance efficacy and combat resistance. plos.org One of the most explored conceptual frameworks involves pairing an antibiotic with an agent that disables a specific resistance mechanism.

A prime example is the co-administration of a PDI with an efflux pump inhibitor (EPI). jabonline.in EPIs are compounds that block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its activity. jabonline.inresearchgate.net While no EPIs have yet been clinically approved for therapeutic use, the concept is well-established. researchgate.net A successful combination would require an EPI that is potent, non-toxic, and active against the specific pumps that transport the PDI out of the cell. By blocking efflux, an EPI could:

Increase the susceptibility of a resistant strain.

Reduce the minimum inhibitory concentration (MIC) for a susceptible strain.

Potentially slow the emergence of resistance by requiring the bacterium to develop two separate resistance mechanisms simultaneously.

Table 2: Strategies to Overcome PDF Inhibitor Resistance

StrategyPrincipleTargeted Resistance MechanismPotential OutcomeReference
Structure-Guided OptimizationUse 3D structural data of the PDF enzyme to design inhibitors with higher affinity and specificity.Target modification (def mutations)Development of inhibitors that are less susceptible to resistance mutations and have higher potency. mdpi.comnih.gov
Combination with Efflux Pump Inhibitors (EPIs)Co-administer the PDI with a compound that blocks efflux pumps.Reduced cellular accumulation (efflux)Increased intracellular concentration of the PDI, restoring its efficacy against resistant strains. jabonline.inresearchgate.net

Advanced Research Methodologies and Future Directions for Pdf Inhibitor M 2 Research

Advanced Computational Chemistry and In Silico Approaches

Computational methods serve as powerful tools in the rational design and discovery of novel drug candidates. By simulating molecular interactions and predicting properties, these approaches can significantly streamline the drug development process.

Molecular dynamics (MD) simulations offer a dynamic perspective on the binding of M-2 to its target protein, HsPDF. researchgate.netnih.gov These simulations can model the conformational changes that occur upon binding and assess the stability of the resulting complex over time. researchgate.netmeihonglab.com By analyzing the trajectory of the protein-ligand system, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and stability. scispace.com This information is invaluable for understanding the mechanism of inhibition and for identifying potential modifications to the M-2 structure that could enhance its binding properties. The root mean square deviation (RMSD) of the protein-ligand complex is a key metric used to evaluate the stability of the simulation, with a plateau indicating that the system has reached equilibrium. scispace.com

Table 1: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to M-2 Research
Force Field A set of parameters used to describe the potential energy of the system.Determines the accuracy of the simulation in representing the physical interactions between M-2 and HsPDF.
Solvent Model Represents the aqueous environment in which the binding occurs.Crucial for accurately simulating the solvation effects on binding affinity and complex stability.
Simulation Time The duration of the MD simulation.Longer simulation times provide a more comprehensive view of the binding dynamics and stability.
RMSD Root Mean Square DeviationMeasures the average deviation of atomic positions from a reference structure, indicating the stability of the M-2-HsPDF complex. scispace.com

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. researchgate.netitb.ac.id A pharmacophore model for HsPDF inhibitors can be generated based on the known structure of M-2 and other active compounds. ammanu.edu.jo This model, which typically includes features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, can then be used to virtually screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active inhibitors. ammanu.edu.jobiointerfaceresearch.comjppres.com This approach accelerates the discovery of novel scaffolds for PDF inhibitors, moving beyond the direct derivatives of M-2. ammanu.edu.jo

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cresset-group.combiointerfaceresearch.com For M-2 and its analogs, a QSAR model can be developed by correlating various physicochemical descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) with their inhibitory potency against HsPDF. aip.orgbenthamopenarchives.com The resulting model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of those with the highest predicted potency. cresset-group.comresearchgate.net This predictive capability significantly reduces the time and resources required for lead optimization. aip.org

Biophysical and Structural Biology Techniques

Experimental techniques in biophysics and structural biology provide high-resolution insights into the molecular interactions between inhibitors and their targets, complementing the findings from computational studies.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. units.itnih.govwordpress.com Obtaining a high-resolution crystal structure of the M-2-HsPDF complex would provide a detailed, static picture of the binding mode. nih.govresearchgate.net This structure would reveal the precise orientation of M-2 within the active site of HsPDF, identifying the specific amino acid residues involved in the interaction. nih.gov Such detailed structural information is crucial for structure-based drug design, allowing for the rational design of modifications to M-2 that can improve its fit and affinity for the target. nih.gov The process involves crystallizing the protein-ligand complex and then analyzing the diffraction pattern of X-rays passed through the crystal. units.it

Table 2: Key Information from X-ray Crystallography of M-2-HsPDF

InformationDescriptionImportance for M-2 Research
Binding Pose The specific orientation and conformation of M-2 within the HsPDF active site.Guides the design of more potent inhibitors by optimizing interactions with key residues.
Interacting Residues The amino acids in HsPDF that form bonds or close contacts with M-2.Identifies the "hotspots" for inhibitor binding, which are critical for affinity and selectivity.
Conformational Changes Any changes in the structure of HsPDF upon M-2 binding.Provides insights into the mechanism of inhibition and potential allosteric effects.
Solvent Structure The positions of water molecules in the binding site.Can reveal opportunities for improving inhibitor binding by displacing or interacting with water molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific residues involved in the interaction. acs.orgresearchgate.net For the M-2-HsPDF system, NMR experiments such as chemical shift perturbation (CSP) mapping can be used to identify the amino acid residues in HsPDF that are affected by the binding of M-2. mdpi.comnih.gov By comparing the NMR spectra of the protein in the presence and absence of the inhibitor, researchers can map the binding site on the protein surface. diva-portal.org This technique is particularly useful for studying weaker interactions and can provide dynamic information that complements the static picture from X-ray crystallography. researchgate.netmdpi.com

Proteomic and Metabolomic Investigations of M-2's Cellular Impact

The application of advanced "omics" technologies, specifically proteomics and metabolomics, has been crucial in elucidating the detailed cellular and systemic impact of PDF inhibitor M-2. These methodologies provide a comprehensive snapshot of the changes in protein expression and metabolic pathways following exposure to the inhibitor, offering insights into its mechanism of action and potential off-target effects.

Proteomic studies, often utilizing techniques like isobaric tags for relative and absolute quantification (iTRAQ) coupled with liquid chromatography-mass spectrometry (LC-MS/MS), have been employed to analyze the global protein expression changes in bacterial cells treated with M-2. spandidos-publications.com These analyses consistently reveal significant alterations in proteins associated with key cellular processes. Following treatment with PDF inhibitors, a general decrease in the abundance of proteins related to carbohydrate metabolism, energy production, and DNA or protein biosynthesis is often observed. researchgate.netscielo.br Conversely, an increase in the relative abundance of proteins involved in stress responses and defense mechanisms is frequently noted. scielo.brsci-hub.se

Metabolomic analyses, using platforms such as high-resolution mass spectrometry, complement the proteomic data by profiling the small-molecule metabolites within the cell. protocols.io In the context of PDF inhibition by M-2, pathway analysis tools like MetaboAnalyst are used to map the identified metabolites to established biochemical pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. researchgate.netfrontiersin.org Studies on bacterial metabolism after antibiotic pressure show that significant dysregulation occurs in pathways fundamental to survival. pnas.org For instance, inhibition of a crucial enzyme like peptide deformylase can lead to perturbations in amino acid metabolism, the citrate (B86180) cycle (TCA cycle), and glycerophospholipid metabolism, reflecting a systemic cellular response to the disruption of protein synthesis. researchgate.netpnas.org

The integrated data from these investigations provide a detailed illustration of the cellular response to M-2, confirming that its primary activity disrupts protein maturation and triggers a cascade of secondary metabolic and stress-related consequences.

Table 1: Summary of Key Proteomic and Metabolomic Findings for this compound

Omics Platform Key Finding Affected Pathways/Processes Interpretation
Proteomics (iTRAQ, LC-MS/MS) Downregulation of metabolic enzymesGlycolysis, TCA Cycle, Amino Acid SynthesisDisruption of protein synthesis leads to a reduced capacity for central metabolism and energy production. researchgate.net
Upregulation of stress proteinsChaperone proteins (e.g., GroEL, DnaK), Defense responseThe cell attempts to compensate for misfolded or unprocessed proteins and the overall stress induced by inhibition. sci-hub.se
Metabolomics (LC/MS) Alterations in amino acid poolsAmino Acid MetabolismDirect consequence of inhibited protein synthesis and potential protein degradation.
Perturbation of energy metabolitesCitrate Cycle, Pyruvate MetabolismSystemic effect of cellular stress and reduced expression of metabolic enzymes. pnas.org
Changes in membrane precursorsGlycerophospholipid MetabolismIndicates broader cellular stress affecting membrane integrity and synthesis. researchgate.net

Design and Synthesis of Next-Generation M-2 Analogs with Enhanced Specificity and Efficacy

The development of next-generation analogs of M-2 is guided by the goal of enhancing its therapeutic index by improving target specificity and increasing potency. This process relies on a synergistic combination of rational drug design, computational modeling, and synthetic chemistry. tandfonline.com The foundational M-2 scaffold, likely featuring a metal-chelating group such as a hydroxamic acid to interact with the active site of the peptide deformylase enzyme, serves as the starting point for modification. cambridge.org

Rational Design and Computational Modeling: Structure-activity relationship (SAR) studies are central to the design process. rsc.org By analyzing the structural features of M-2 and its interaction with the PDF enzyme's binding pocket, researchers can identify positions on the molecule where modifications may lead to improved properties. Molecular docking and molecular dynamics simulations are used to predict how newly designed analogs will bind to the target protein, estimating their binding affinity and stability. mdpi.com This in silico approach allows for the prioritization of candidate molecules for synthesis, saving significant time and resources. For example, modifications to the hydrophobic scaffold of an inhibitor can explore a wider range of structural variations that the enzyme's channel can accommodate, potentially increasing potency. acs.orgnih.gov

Synthesis of M-2 Analogs: The synthesis of M-2 analogs involves multi-step chemical reactions to modify the core scaffold. A common strategy is to maintain the core pharmacophore responsible for PDF inhibition while introducing diverse chemical moieties at non-critical positions. For instance, if M-2 is a peptidic inhibitor, analogs can be created by substituting different amino acids at various positions to enhance binding or improve pharmacokinetic properties. acs.org Synthetic strategies often employ robust and versatile reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link different molecular fragments or Claisen-Schmidt condensation to build complex scaffolds. mdpi.comnih.gov The purification of these newly synthesized compounds is typically achieved using techniques like column chromatography and their structures are confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). tandfonline.comnih.gov

The ultimate goal is to develop analogs that exhibit low nanomolar inhibitory constants (Kᵢ) against the target PDF while showing minimal activity against other metalloenzymes, thereby enhancing specificity. acs.org Furthermore, modifications are aimed at improving drug-like properties, such as aqueous solubility and metabolic stability, which are critical for clinical application. researchgate.net

Table 2: Representative Data for Hypothetical Next-Generation M-2 Analogs

Analog ID Modification from M-2 Scaffold PDF IC₅₀ (nM) Selectivity Index *Rationale for Modification
M-2 (Parent)-801Baseline compound.
M-2-A1Replaced P₂' leucine (B10760876) with cyclopropylglycine455Introduce conformational rigidity to enhance binding affinity.
M-2-A2Added a pyridine (B92270) ring to the scaffold6510Improve aqueous solubility and explore new hydrogen bonding interactions. nih.gov
M-2-A3Substituted n-butyl group at 3-mercaptopropionyl moiety158Optimize interaction with the hydrophobic S₁' pocket of the enzyme. acs.org
M-2-A4Cyclization of an amide analog into an imidazole3015Improve potency while retaining or enhancing specificity. rsc.org

*Selectivity Index is a calculated ratio of the IC₅₀ against a representative mammalian metalloenzyme versus the target bacterial PDF.

Q & A

Basic Research Questions

Q. What experimental protocols are critical for validating the inhibitory activity of PDF inhibitor M-2 in enzymatic assays?

  • Methodology : Use orthogonal assays (e.g., fluorescence-based activity assays coupled with HPLC validation) to confirm target engagement. Include positive controls (e.g., known PDF inhibitors) and negative controls (e.g., heat-inactivated enzyme) to rule out false positives. Follow MIQE guidelines for qPCR-based validation of downstream effects .
  • Key Parameters :

  • IC50 determination with triplicate measurements.
  • Time-resolved kinetics to assess reversibility of inhibition.
  • Buffer conditions mimicking physiological pH and ion concentrations.

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound analogs?

  • Methodology :

  • Synthesis : Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates via NMR and mass spectrometry.
  • Purity : Use HPLC with dual detection (UV and evaporative light scattering) to confirm ≥95% purity .
  • Structural Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different cell lines?

  • Methodology :

  • Meta-Analysis : Use tools like PaperQA2 to systematically extract and compare data from conflicting studies, focusing on variables like cell line origin, passage number, and assay conditions .
  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell line-specific pathways influencing inhibitor response.
  • Validation : Employ isogenic cell lines to isolate genetic variables affecting inhibitor sensitivity.

Q. What computational strategies optimize the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate inhibitor-enzyme binding kinetics using Amber or GROMACS, focusing on residues critical for catalytic activity.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthetic targets .
  • Validation : Cross-correlate computational predictions with experimental IC50 values using Spearman’s rank correlation.

Q. How can researchers detect off-target effects of this compound in proteomic studies?

  • Methodology :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify non-target enzyme interactions.
  • Data Integration : Apply R packages (e.g., limma) for differential expression analysis and pathway enrichment (KEGG, Reactome) .
  • Contradiction Resolution : Leverage PaperQA2’s contradiction detection feature to reconcile discrepancies in published datasets .

Data Analysis and Reporting Standards

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

  • Methodology :

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., drc package in R).
  • Error Propagation : Report 95% confidence intervals for IC50 values using bootstrapping (1,000 iterations).
  • Transparency : Share raw data and analysis scripts via repositories like Zenodo, adhering to FAIR principles .

Q. How should researchers handle batch-to-batch variability in this compound stock solutions?

  • Methodology :

  • QC Metrics : Quantify inhibitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks).
  • Normalization : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for preparation variability .

Literature Synthesis Tools

Q. Which tools enhance efficiency in synthesizing this compound research across fragmented studies?

  • Methodology :

  • Retrieval-Augmented Generation (RAG) : Deploy PaperQA2 to extract and summarize data from PDF repositories, prioritizing high-impact journals and citation count .
  • Contradiction Mapping : Use LLM-driven tools to flag inconsistencies in reported mechanisms (e.g., "Does M-2 act competitively or allosterically?") .

Tables: Key Experimental Parameters

Parameter Optimal Range Validation Method
Enzyme Purity≥90% (SDS-PAGE)Coomassie staining
Inhibitor Solubility>100 µM in assay bufferDynamic light scattering
Assay Z’-Factor≥0.5Positive/negative controls
LC-MS Signal-to-Noise Ratio≥10:1NIST reference standards

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.